Deoxyandrographolide
Overview
Description
Scientific Research Applications
Safety and Hazards
Future Directions
There is ongoing research into the potential uses of Deoxyandrographolide and related compounds. For instance, there is interest in their potential antiviral properties . Additionally, research is being conducted into the use of nanoparticulate delivery systems for these compounds . These areas represent potential future directions for research into this compound.
Mechanism of Action
Target of Action
Deoxyandrographolide, a derivative of andrographolide, has been found to exhibit antiviral activity against several viruses, including human papillomavirus (HPV), HIV, and HSV-1
Mode of Action
It is known that andrographolide and its derivatives, including this compound, inhibit viral infections by regulating the viral entry stage, gene replication, and the formation of mature functional proteins . It is reasonable to assume that this compound may share a similar mode of action.
Biochemical Pathways
Andrographolide and its derivatives are known to exhibit anti-inflammatory, anti-tumor, anti-diabetes, cardiovascular protection, neuroprotective, and hepatoprotective effects . These effects suggest that this compound may influence a variety of biochemical pathways related to these physiological processes.
Result of Action
One study found that this compound decreased angiotensin ii-induced aging biomarkers elevation of p16 and p21 in cells . This suggests that this compound may have anti-aging effects at the cellular level.
Biochemical Analysis
Biochemical Properties
Deoxyandrographolide interacts with various enzymes and proteins, influencing biochemical reactions. It has been found to have immunomodulatory effects . It is also known to interact with histone deacetylase 1 (HDAC1), a key enzyme involved in gene expression and cellular function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to restrain aging biomarkers such as p16, p21, γH2A.X, and p53 in in vitro and in vivo blood co-culture studies . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It shows good affinity with HDAC1, enhancing the protein expression of HDAC1 in the angiotensin II-induced senescence process by inhibiting its ubiquitination degradation . This interaction with HDAC1 suggests a potential mechanism of action for this compound’s effects.
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have significant effects on cellular function in laboratory settings. It restrains aging biomarkers, such as p16, p21, γH2A.X, and p53
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been suggested that it can modulate glucose metabolism . Detailed information about the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyandrographolide can be synthesized from andrographolide through various chemical reactions. One common method involves the acetylation of andrographolide using acetic anhydride and zinc chloride to produce 3,14,19-O-triacetyl andrographolide, which is then deacetylated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves and stems of Andrographis paniculata. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Deoxyandrographolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroandrographolide.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Dehydroandrographolide.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives with enhanced biological activities.
Comparison with Similar Compounds
Deoxyandrographolide is compared with other diterpenoid compounds derived from Andrographis paniculata:
Andrographolide: Known for its anti-inflammatory and anti-cancer properties.
Neoandrographolide: Exhibits anti-inflammatory and anti-hepatotoxic activities.
14-Deoxy-11,12-didehydroandrographolide: Known for its immunostimulatory and anti-atherosclerotic properties.
Uniqueness: this compound is unique due to its specific molecular targets and pathways, which contribute to its diverse biological activities. Its ability to modulate HDAC1 and other key proteins makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXSYTVXDSOSIE-HNJRGHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616868 | |
Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79233-15-1 | |
Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.